5-methyl-N-(2-(piperidin-1-yl)pyrimidin-5-yl)isoxazole-3-carboxamide
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Overview
Description
5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrimidine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Construction of the Pyrimidine Ring: The pyrimidine ring can be formed via cyclization reactions involving appropriate precursors such as amines and carbonyl compounds.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes.
Coupling Reactions: The final step involves coupling the piperidine, pyrimidine, and oxazole rings using reagents such as boronic esters in Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Indole Derivatives: Indole-containing compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound with diverse applications in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylpyrimidin-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O2/c1-10-7-12(18-21-10)13(20)17-11-8-15-14(16-9-11)19-5-3-2-4-6-19/h7-9H,2-6H2,1H3,(H,17,20) |
InChI Key |
ONCXVSZMGRBDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN=C(N=C2)N3CCCCC3 |
Origin of Product |
United States |
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